molecular formula C10H10N2OS B024781 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 108413-54-3

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B024781
CAS No.: 108413-54-3
M. Wt: 206.27 g/mol
InChI Key: KJGDENXYYRACQD-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of the thiol group in this compound adds to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method is as follows:

    Starting Materials: 3,5-Dimethylbenzoic acid hydrazide and carbon disulfide.

    Reaction Conditions: The reaction is carried out in an alkaline medium, often using potassium hydroxide or sodium hydroxide as the base.

    Procedure: The hydrazide is dissolved in an appropriate solvent, such as ethanol, and carbon disulfide is added. The mixture is then heated under reflux for several hours.

    Cyclization: The reaction mixture is cooled, and the product is precipitated out by acidification with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: It has been explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets:

    Antimicrobial Activity: The compound can disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.

    Pesticidal Activity: The compound can interfere with the nervous system of pests, leading to paralysis and death.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar structure but lacks the dimethyl groups on the phenyl ring.

    5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Contains a single methyl group on the phenyl ring.

    5-(3,5-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains chlorine atoms instead of methyl groups.

Uniqueness

The presence of two methyl groups on the phenyl ring in 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol enhances its lipophilicity and may influence its biological activity and solubility compared to similar compounds. This structural modification can lead to differences in its interaction with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-3-7(2)5-8(4-6)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGDENXYYRACQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NNC(=S)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

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